Human Platelet Aggregation Inhibition: Head‑to‑Head Comparison with Five Structural Analogues
In a systematic in‑vitro screen of 2'‑hydroxyacetophenone derivatives, 2'‑hydroxy‑5'‑nitroacetophenone (300 µM) inhibited 5 µM ADP‑induced human platelet aggregation by 30.40%, placing it in the medium‑activity tier – significantly above the 5'‑chloro‑4'‑methyl analog (24.43%) and the 5'‑methoxy analog (24.47%), yet below the 2',5'‑dihydroxy analog (65.36%) and the natural product paeonol (36.31%) [1]. The same study reports aspirin at 36.97% under identical conditions [2]. These data demonstrate that the nitro group confers activity that cannot be approximated by other electron‑withdrawing (e.g., chloro) or electron‑donating (e.g., methoxy) substituents, and is essential for reproducible SAR interpretation [1].
| Evidence Dimension | Percent inhibition of 5 µM ADP‑induced human platelet aggregation (300 µM test compound) |
|---|---|
| Target Compound Data | 30.40% inhibition |
| Comparator Or Baseline | Paeonol (5'-OCH3): 36.31%; 5'-OCH3: 24.47%; 5'-Cl-4'-CH3: 24.43%; 2',5'-(OH)2: 65.36%; Aspirin: 36.97% |
| Quantified Difference | Target vs 5'-OCH3: +5.93 percentage points; vs 5'-Cl-4'-CH3: +5.97 pp; vs 2',5'-(OH)2: −34.96 pp |
| Conditions | Human platelet‑rich plasma, 5 µM ADP agonist, 300 µM test compound, turbidimetric aggregometry (Akamanchi et al., 1999) |
Why This Matters
For SAR‑driven antiplatelet drug discovery, procurement of the exact 5'‑nitro analog is mandatory because even structurally close analogs can shift inhibition by 5–35 percentage points, contaminating activity trends.
- [1] Akamanchi, K.G.; Padmawar, P.A.; Thatte, U.M.; Rege, N.N.; Dahanukar, S.A. Synthesis and In‑vitro Evaluation of Platelet Aggregation Inhibitory Activity of Paeonol and its Analogues. Pharm. Pharmacol. Commun. 1999, 5, 323–329. View Source
- [2] Doble, M.; Karthikeyan, S.; Padmawar, P.A.; Akamanchi, K.G. QSAR studies of paeonol analogues for inhibition of platelet aggregation. Bioorg. Med. Chem. 2005, 13, 5996–6001. View Source
